molecular formula C15H24F2OSi B8686540 3,4-Difluorophenoxytriisopropylsilane

3,4-Difluorophenoxytriisopropylsilane

Cat. No.: B8686540
M. Wt: 286.43 g/mol
InChI Key: ITEAXUDGHMISIU-UHFFFAOYSA-N
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Description

3,4-Difluorophenoxytriisopropylsilane is an organosilicon compound with the molecular formula C15H24F2OSi. This compound is characterized by the presence of a triisopropylsilane group attached to a 3,4-difluorophenoxy moiety. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluorophenoxytriisopropylsilane typically involves the reaction of 3,4-difluorophenol with triisopropylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

3,4-Difluorophenol+TriisopropylchlorosilaneBaseThis compound+HCl\text{3,4-Difluorophenol} + \text{Triisopropylchlorosilane} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} 3,4-Difluorophenol+TriisopropylchlorosilaneBase​this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluorophenoxytriisopropylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The triisopropylsilane group can act as a mild reducing agent.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding silanols.

Common Reagents and Conditions:

    Substitution: Reagents such as alkyl halides and bases are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate reduction reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) are used.

Major Products:

    Substitution: Formation of substituted phenoxy derivatives.

    Reduction: Formation of reduced silane derivatives.

    Oxidation: Formation of silanol derivatives.

Scientific Research Applications

3,4-Difluorophenoxytriisopropylsilane has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the synthesis of bioactive molecules and as a protecting group in peptide synthesis.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-Difluorophenoxytriisopropylsilane involves its ability to act as a reducing agent and participate in substitution reactions. The triisopropylsilane group can donate hydride ions (H-) in reduction reactions, while the phenoxy group can undergo nucleophilic substitution. These properties make it a versatile reagent in various chemical transformations.

Comparison with Similar Compounds

Uniqueness: 3,4-Difluorophenoxytriisopropylsilane is unique due to the presence of both the 3,4-difluorophenoxy and triisopropylsilane groups, which confer distinct reactivity and properties. Its ability to participate in both reduction and substitution reactions makes it a valuable reagent in synthetic chemistry.

Properties

Molecular Formula

C15H24F2OSi

Molecular Weight

286.43 g/mol

IUPAC Name

(3,4-difluorophenoxy)-tri(propan-2-yl)silane

InChI

InChI=1S/C15H24F2OSi/c1-10(2)19(11(3)4,12(5)6)18-13-7-8-14(16)15(17)9-13/h7-12H,1-6H3

InChI Key

ITEAXUDGHMISIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=C(C=C1)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triisopropylsilyl chloride (166 mL, 961.5 mmol) was slowly added to a mixture of 3,4-difluorophenol (125 g, 961.5 mmol) and imidazole (65.4 g, 961.5 mmol) in N,N-dimethylformamide (500 mL), and the resulting solution stirred overnight at room temperature. The reaction mixture was diluted with water (1500 mL) and extracted with dichloromethane (3×300 mL). The combined organic layers washed with water (3×200 mL) and brine (2×200 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The residue was purified via column chromatography on silica gel (eluting with petroleum ether) to afford (3,4-difluorophenoxy)triisopropylsilane (220 g, 80%) as a colorless oil.
Quantity
166 mL
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
65.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step Two

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